An In-Depth Technical Guide to Dihexadecyl Phosphate (DHPE) Lipid: Classification, Characteristics, and Applications
An In-Depth Technical Guide to Dihexadecyl Phosphate (DHPE) Lipid: Classification, Characteristics, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihexadecyl Phosphate (B84403) (DHPE)
Dihexadecyl phosphate (DHPE), also known as dicetyl phosphate, is a synthetic, negatively charged (anionic) phospholipid that plays a significant role in various scientific and pharmaceutical applications.[1][2] Its amphiphilic nature, arising from a polar phosphate head group and two long hydrocarbon chains, allows it to self-assemble into various structures in aqueous environments, making it a valuable tool for creating model membranes and delivery systems.[3] This guide provides a comprehensive overview of DHPE's classification, physicochemical properties, and key applications, with a focus on its utility in research and drug development.
Classification and Physicochemical Characteristics
DHPE is classified as a dialkyl phosphate, a type of phospholipid.[2][3] Unlike naturally occurring phospholipids (B1166683) that typically have a glycerol (B35011) backbone and ester linkages, DHPE possesses two hexadecyl (cetyl) chains directly attached to the phosphate group. This structure imparts a net negative charge at physiological pH, a key characteristic that influences its interactions with biological systems.[4]
Core Physicochemical Properties
The fundamental properties of DHPE are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | References |
| Synonyms | Dicetyl Phosphate, DHP | [1][2] |
| Molecular Formula | C₃₂H₆₇O₄P | |
| Molecular Weight | 546.85 g/mol | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [1][3] |
| Melting Point (Tm) | 74-75 °C | [1][2] |
| Solubility | Slightly soluble in chloroform (B151607); Insoluble in water | [3][5] |
| Charge | Anionic | [1] |
Phase Behavior and Critical Micelle Concentration (CMC)
The phase behavior of DHPE is critical to its application in forming artificial membranes. Like other lipids, DHPE exhibits thermotropic phase transitions, shifting from a more ordered gel phase to a more fluid liquid-crystalline phase as the temperature increases. The main phase transition temperature (Tm) is a key parameter in this regard. For instance, the diether analogue of dipalmitoyl phosphatidylcholine (DPPC), dihexadecyl phosphatidylcholine (DHPC), shows a pre-transitional endotherm, a characteristic not observed in phosphatidylethanolamines. The phase behavior of DHPE at the air-water interface has been studied, revealing a triple point at approximately 25.8 °C, below which a first-order phase transition from a gas phase to an intermediate phase occurs.[6]
Key Applications in Research and Drug Development
DHPE's unique properties make it a versatile tool in several areas:
-
Model Membranes: As a negatively charged lipid, DHPE is used to form model membranes to study various biophysical phenomena, including lipid-protein interactions and membrane stability.[2]
-
Drug Delivery Systems: DHPE is a common component in the formulation of liposomes and niosomes, where it imparts a negative surface charge.[4] This negative charge can enhance the stability of the formulation and influence its interaction with biological membranes.
-
Emulsifier and Surfactant: In cosmetics and pharmaceutical formulations, DHPE acts as an emulsifier and surfactant, helping to stabilize mixtures of oil and water.[3]
-
Biochemical and Immunological Applications: DHPE has been utilized as a molecular tool in a variety of biochemical and immunological studies.[4]
Experimental Protocols
Preparation of DHPE-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes containing DHPE.
Materials:
-
Dihexadecyl phosphate (DHPE)
-
Other lipids (e.g., a neutral helper lipid like DSPC)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation:
-
Dissolve DHPE and other lipids in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask. To aid dissolution, the mixture can be warmed to 40°C.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept above the highest transition temperature of the lipids in the mixture.
-
Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask. Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the lipid mixture's phase transition temperature.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The resulting liposome (B1194612) suspension should be translucent.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).
-
The encapsulation efficiency of any entrapped drug can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug concentration.
-
Membrane Fusion Assay using Fluorescently Labeled DHPE
This protocol outlines the principle of a lipid-mixing assay to monitor membrane fusion using fluorescently labeled DHPE derivatives. This assay is based on Fluorescence Resonance Energy Transfer (FRET).
Principle:
Two populations of liposomes are prepared. One population (labeled) contains a FRET pair of fluorescently labeled lipids, for instance, a donor fluorophore-labeled lipid (e.g., NBD-PE) and an acceptor fluorophore-labeled DHPE (e.g., Rhodamine-DHPE). The second population of liposomes is unlabeled. When the labeled liposomes are intact, the donor and acceptor are in close proximity, and FRET occurs (excitation of the donor results in emission from the acceptor). Upon fusion with unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane, increasing the distance between the donor and acceptor. This leads to a decrease in FRET, which can be monitored as an increase in donor fluorescence and a decrease in acceptor fluorescence.
Materials:
-
Fluorescently labeled lipids (e.g., NBD-PE as donor, Rhodamine-DHPE as acceptor)
-
Unlabeled lipids (including DHPE if desired)
-
Liposome preparation reagents as described in Protocol 4.1.
-
Fluorometer
Methodology:
-
Prepare Labeled Liposomes:
-
Prepare liposomes as described in Protocol 4.1, incorporating the FRET pair of fluorescently labeled lipids into the lipid mixture at a concentration that allows for efficient FRET.
-
-
Prepare Unlabeled Liposomes:
-
Prepare a separate batch of liposomes without the fluorescent labels.
-
-
Induce Fusion:
-
Mix the labeled and unlabeled liposome populations.
-
Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG), calcium ions, or specific proteins).
-
-
Monitor Fluorescence:
-
Monitor the fluorescence intensity of the donor and acceptor fluorophores over time using a fluorometer.
-
An increase in the donor fluorescence intensity and/or a decrease in the acceptor fluorescence intensity indicates membrane fusion.
-
Role in Cellular Interactions
While DHPE is not a signaling molecule in the classical sense of activating specific intracellular pathways, its physicochemical properties, particularly its negative charge, mediate important interactions at the cellular level.
Interaction with Cell Surfaces
The anionic nature of DHPE-containing liposomes or niosomes can influence their interaction with cell surfaces. Cell surface glycoproteins and other components of the glycocalyx often present a net negative charge. However, localized positive charges on cell surface proteins can mediate electrostatic interactions with anionic liposomes. This interaction can influence the adhesion of delivery vehicles to cells, which is a prerequisite for subsequent uptake or drug release.
Role in Membrane Fusion
In the context of membrane fusion assays, DHPE itself does not induce fusion but serves as a component of the model membrane. Fluorescently labeled DHPE is a critical tool for monitoring the lipid mixing stage of fusion. The mechanism of membrane fusion is a complex process that involves the merging of two separate lipid bilayers.[9][10][11][12] Assays using probes like labeled DHPE have been instrumental in dissecting the stages of this process, from initial membrane contact to the formation of a fusion pore and the complete merging of the membranes.[10][12]
Conclusion
Dihexadecyl phosphate is a valuable and versatile synthetic phospholipid for researchers and drug development professionals. Its well-defined physicochemical characteristics, particularly its anionic nature and ability to form stable bilayer structures, make it an essential component in the creation of model membranes and as a negatively charged constituent in liposomal and niosomal drug delivery systems. The use of fluorescently labeled DHPE derivatives has also significantly contributed to our understanding of dynamic membrane processes such as fusion. This guide provides a foundational understanding of DHPE, which is crucial for its effective application in advanced research and the development of novel therapeutic formulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Liposomes: Protocol [inanobotdresden.github.io]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature on the surface phase behavior of n-hexadecyl dihydrogen phosphate in adsorption layers at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Assay to Detect Fusion Pore Formation: Implication for Fusion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathway of Membrane Fusion Catalyzed by Influenza Hemagglutinin: Restriction of Lipids, Hemifusion, and Lipidic Fusion Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
